molecular formula C10H8N2O2 B12959414 5-Hydroxyisoquinoline-1-carboxamide

5-Hydroxyisoquinoline-1-carboxamide

Cat. No.: B12959414
M. Wt: 188.18 g/mol
InChI Key: WPKPFFFYSRTZQB-UHFFFAOYSA-N
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Description

5-Hydroxyisoquinoline-1-carboxamide is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a hydroxy group at position 5 and a carboxamide group at position 1. Its molecular formula is C₁₀H₈N₂O₂, with a molecular weight of 188.18 g/mol. The isoquinoline scaffold is notable for its presence in bioactive molecules, particularly in pharmaceuticals targeting neurological and inflammatory pathways.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

5-hydroxyisoquinoline-1-carboxamide

InChI

InChI=1S/C10H8N2O2/c11-10(14)9-7-2-1-3-8(13)6(7)4-5-12-9/h1-5,13H,(H2,11,14)

InChI Key

WPKPFFFYSRTZQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=O)N)C(=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyisoquinoline-1-carboxamide typically involves the reaction of isoquinoline derivatives with appropriate reagents. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent . This method can be adapted to introduce the hydroxy and carboxamide groups at specific positions on the isoquinoline ring.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. These methods may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyisoquinoline-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted isoquinolines, which have applications in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds are compared based on core structure, substituents, and inferred properties:

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
5-Hydroxyisoquinoline-1-carboxamide Isoquinoline -OH (C5), -CONH₂ (C1) C₁₀H₈N₂O₂ 188.18 High polarity, hydrogen-bonding capacity, potential solubility in polar solvents
5-Bromoisoquinoline-1-carboxamide Isoquinoline -Br (C5), -CONH₂ (C1) C₁₀H₇BrN₂O 251.08 Bromine enhances reactivity (e.g., Suzuki coupling), lower solubility in water
3,5-Diphenylpyrazole-1-carboximidamide Dihydropyrazole -Ph (C3, C5), -C(=NH)NH₂ (C1) C₁₇H₁₆N₄ 276.34 Flexible ring system, carboximidamide group may enhance metal coordination
5-Acetylsalicylamide Benzene -Acetyl, -CONH₂ C₉H₉NO₃ 179.18 Planar structure with acetyl and amide groups; used in analgesic research

Pharmacological and Reactivity Insights

  • 5-Bromoisoquinoline-1-carboxamide: The bromine atom at C5 acts as a leaving group, making this compound a versatile intermediate for cross-coupling reactions in drug synthesis. Its higher molecular weight (251.08 vs. 188.18) reduces aqueous solubility compared to the hydroxy analog.
  • The carboximidamide group (-C(=NH)NH₂) differs from carboxamide (-CONH₂) in electronic properties, favoring interactions with Lewis acidic sites.
  • 5-Acetylsalicylamide: As a salicylic acid derivative, it combines anti-inflammatory (acetyl) and analgesic (amide) functionalities. Its planar structure contrasts with the bicyclic isoquinoline system, which may limit blood-brain barrier penetration.

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